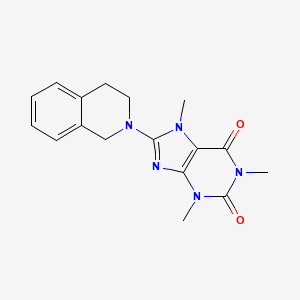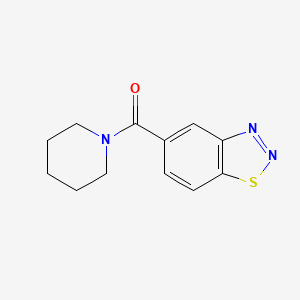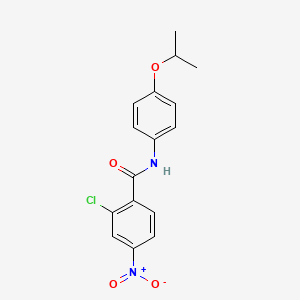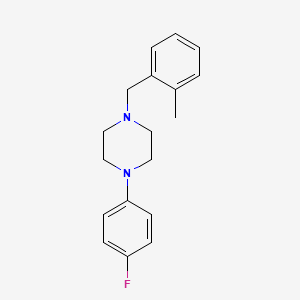
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to the compound involves complex chemical processes that result in octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives. These processes are meticulously designed to evaluate biological activities in vitro, focusing on receptor affinity and enzyme inhibition potentials. Structural features are carefully modified to enhance activity, suggesting a promising avenue for further chemical modifications (Zagórska et al., 2016).
Molecular Structure Analysis
Research into the molecular structure of isoquinoline derivatives, including the compound , has revealed significant insights into their receptor affinity, particularly towards serotonin and dopamine receptors. The structure-activity relationships established through these studies are crucial for understanding the compound's potential biological effects and guiding further modifications to optimize its activity (Chłoń-Rzepa et al., 2007).
Chemical Reactions and Properties
Intramolecular C-H arylations play a pivotal role in the synthesis of novel fused purine systems, demonstrating the compound's versatility in forming structurally complex and biologically relevant entities. This methodological approach opens pathways to designing compounds with enhanced pharmacological profiles (Čerňa et al., 2010).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular arrangements and substitutions. These properties are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. Studies involving crystal structure analysis provide insights into the compound's stability and reactivity, essential for developing new drugs (Aliev et al., 1997).
Chemical Properties Analysis
The chemical properties of "8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione" and its derivatives, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental for assessing its therapeutic potential. Research focusing on these aspects helps in tailoring the compound for specific biological targets, enhancing its efficacy and safety profile (Ghosh et al., 1996).
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-19-13-14(20(2)17(24)21(3)15(13)23)18-16(19)22-9-8-11-6-4-5-7-12(11)10-22/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHKHIPAXLISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCC4=CC=CC=C4C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)




![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)
![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)

![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
![6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)
